molecular formula C12H24N2O2 B3826809 2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide

2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide

Cat. No. B3826809
M. Wt: 228.33 g/mol
InChI Key: LEMDCLIXAOKCTJ-UHFFFAOYSA-N
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Description

The compound “2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide” is a complex organic molecule. It contains a cyclopentyl ring, which is a five-membered carbon ring, and an acetohydrazide group, which is a functional group consisting of an acetyl group (CH3CO-) bonded to a hydrazide group (-NH-NH2). The “3-hydroxy-2-pentyl” part suggests that there is a pentyl group (a five-carbon chain) attached to the third carbon of the cyclopentyl ring, and this pentyl group has a hydroxy group (-OH) attached to its second carbon .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would consist of a cyclopentyl ring substituted with a pentyl chain bearing a hydroxy group at the second carbon. This would be further substituted at the second carbon with an acetohydrazide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties can be predicted based on the groups present in the molecule. For example, the presence of the hydroxy group suggests that this compound might have some degree of polarity and could potentially form hydrogen bonds .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug action. Without specific studies on this compound, it’s not possible to provide information on its mechanism of action .

Safety and Hazards

Without specific studies or data, it’s not possible to provide detailed information on the safety and hazards associated with this compound .

Future Directions

The study of new compounds often involves investigating their synthesis, properties, and potential applications. This compound, with its combination of a cyclopentyl ring, a pentyl chain, a hydroxy group, and an acetohydrazide group, could potentially be of interest in various areas of chemistry and biochemistry .

properties

IUPAC Name

2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-2-3-4-5-10-9(6-7-11(10)15)8-12(16)14-13/h9-11,15H,2-8,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMDCLIXAOKCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1O)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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